
epoxiconazole
描述
1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole is an epoxide that is oxirane substituted by a 2-chlorophenyl, 4-fluorophenyl and a 1H-1,2,4-triazol-1-ylmethyl groups. It is an epoxide, a member of monochlorobenzenes, a member of monofluorobenzenes and a member of triazoles.
Epoxiconazole can cause cancer according to The Environmental Protection Agency (EPA).
科学研究应用
杀菌活性
epoxiconazole 广泛用作农业杀菌剂。其主要应用是控制谷物(小麦、大麦和稻米)、葡萄和蔬菜等作物中的真菌病害。它有效地针对各种真菌病原体,包括镰刀菌属、尾孢菌属和白粉菌属。 通过抑制麦角甾醇生物合成, this compound 破坏真菌细胞膜,从而抑制疾病 {svg_1}.
作物保护和产量提高
田间试验表明, this compound 可有效控制稻瘟病(由稻瘟病菌引起)并提高稻谷产量。 以 112.5 g ai/ha 的剂量,其控制效果超过 75%,与三环唑等其他杀菌剂相当,优于多菌灵 {svg_2}。它的使用有助于改善作物健康和生产力。
内分泌干扰特性
this compound 已被评估其内分泌干扰特性。 虽然它表现出这种效应,但相关的 NOAEL(无观察到不良效应水平)保持不变,其分类也保持一致 {svg_3}。研究人员继续探索其对内分泌系统的影响。
毒理学和安全性评估
研究人员已经调查了 this compound 的毒理学方面:
氧化应激和生化效应
在动物研究中, this compound 暴露导致肝脏和肾脏脂质过氧化增加,并伴随着蛋白质氧化升高。 这些发现突出了不同暴露水平下潜在的氧化应激效应 {svg_6}.
环境归宿和生态毒性
this compound 的环境行为、持久性和对非目标生物的影响是重要的考虑因素。 研究人员评估其降解、迁移以及对水生生态系统和土壤健康的影响 {svg_7}.
生化分析
Biochemical Properties
Epoxiconazole plays a crucial role in inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. It interacts with the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, by binding to its heme iron. This interaction disrupts the enzyme’s function, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth . Additionally, this compound has been shown to affect other biomolecules, including various proteins involved in oxidative stress responses, such as superoxide dismutase and catalase .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In fungal cells, it disrupts cell membrane integrity and function, leading to cell death. In mammalian cells, this compound has been observed to induce oxidative stress, resulting in increased levels of reactive oxygen species (ROS) and lipid peroxidation . This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound exposure has been linked to alterations in the expression of genes involved in antioxidant defense and apoptosis .
Molecular Mechanism
The primary mechanism of action of this compound involves its binding to the heme iron of lanosterol 14α-demethylase (CYP51), inhibiting the enzyme’s activity. This inhibition prevents the conversion of lanosterol to ergosterol, a critical step in fungal cell membrane synthesis . The accumulation of toxic sterol intermediates disrupts membrane structure and function, leading to fungal cell death. Additionally, this compound’s interaction with other biomolecules, such as antioxidant enzymes, suggests a broader impact on cellular oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with persistent oxidative stress and cellular damage in both in vitro and in vivo studies . These effects highlight the importance of monitoring the temporal dynamics of this compound’s impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild oxidative stress and minimal cellular damage. Higher doses have been associated with significant toxic effects, including hepatotoxicity and nephrotoxicity . Dose-dependent increases in oxidative stress markers, such as lipid peroxidation and protein oxidation, have been observed in animal studies . These findings underscore the importance of dose optimization to minimize adverse effects while maintaining efficacy.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic pathways facilitate the excretion of this compound and its metabolites via urine and bile. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s lipophilic nature allows it to readily cross cell membranes and distribute within different cellular compartments. Studies have shown that this compound can accumulate in the liver and kidneys, where it exerts its toxic effects .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to the endoplasmic reticulum, where it interacts with lanosterol 14α-demethylase (CYP51) and other enzymes involved in sterol biosynthesis . Additionally, this compound’s impact on oxidative stress responses suggests its presence in mitochondria and other organelles involved in redox regulation . Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential cellular targets.
属性
IUPAC Name |
1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYFCFLJBGAQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034223 | |
| Record name | 1-{[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Epoxiconazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21397 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000045 [mmHg] | |
| Record name | Epoxiconazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21397 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
135319-73-2, 106325-08-0 | |
| Record name | 1-[[3-(2-Chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135319-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901034223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole, 1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-, rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-1,2,4-Triazole, 1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)
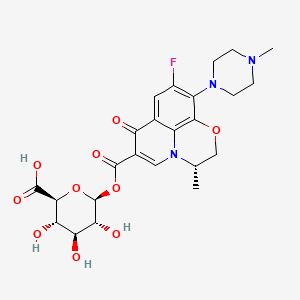

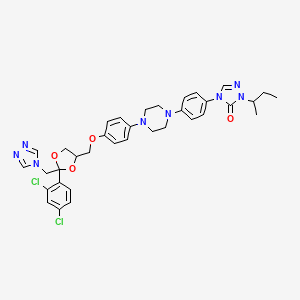
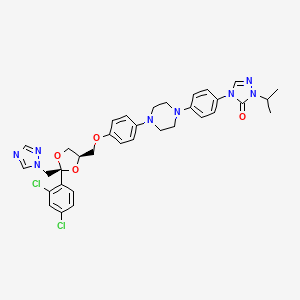
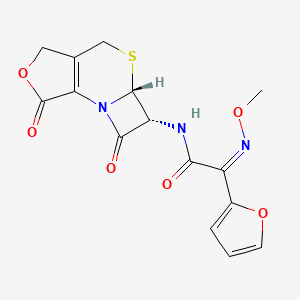
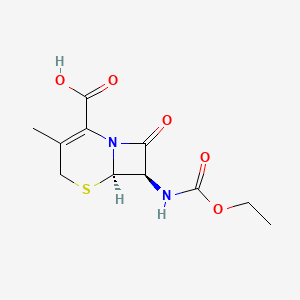
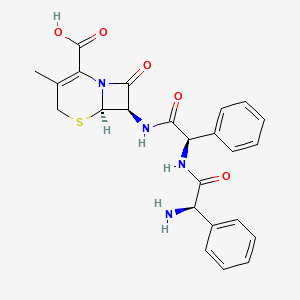
![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)
